Spiro[chromene-2,4'-piperidine] hydrochloride serves as a crucial building block in the synthesis of diverse biologically active compounds. Its significance in scientific research stems from its versatility as a scaffold for developing novel molecules with potential therapeutic applications. Notably, derivatives of Spiro[chromene-2,4'-piperidine] have demonstrated promising activities as selective agonists for specific receptors, including the 5-HT2C receptor and the δ-opioid receptor [, , ].
Spiro[chromene-2,4'-piperidine] hydrochloride is a compound belonging to the class of spiro compounds, characterized by its unique structural feature where two rings are connected through a single atom. This specific compound integrates a chroman ring and a piperidine ring, forming a six-membered tricyclic molecule with oxygen and nitrogen as heteroatoms. Spiro[chromene-2,4'-piperidine] has gained considerable attention in medicinal chemistry due to its versatile features and potential applications in pharmaceuticals and biochemicals.
Spiro[chromene-2,4'-piperidine] hydrochloride can be sourced from various chemical suppliers and is classified under spiro compounds. Its molecular formula is with a molecular weight of approximately 253.73 g/mol when in hydrochloride form . This classification highlights its structural uniqueness and potential for various biological activities.
The synthesis of spiro[chromene-2,4'-piperidine] typically involves condensation and cyclization reactions. A common synthetic route includes the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in the presence of a base such as pyrrolidine. This base-catalyzed spirocyclization leads to the formation of the desired spiro compound.
Additionally, retrosynthetic analysis has been employed to predict feasible synthetic routes using advanced computational tools that leverage extensive databases of chemical reactions. These methods aim for efficient one-step synthesis while ensuring high accuracy in predicting outcomes based on structural modifications.
The molecular structure of spiro[chromene-2,4'-piperidine] consists of a chroman moiety fused with a piperidine ring. The structural representation can be described using the following identifiers:
This structure contributes to its biological activity by allowing various functionalizations that can modulate its pharmacological properties.
Spiro[chromene-2,4'-piperidine] has been studied for its reactivity in various chemical reactions, particularly those involving functional group modifications. The structure allows for substitution at multiple positions, which can influence its biological activity. For instance, derivatives have shown potential as inhibitors of stearoyl-coenzyme A delta-9 desaturase, indicating their role in lipid metabolism regulation .
Moreover, structure-activity relationship studies have demonstrated how different substituents at specific positions can enhance or diminish the compound's efficacy against various biological targets .
The mechanism of action for spiro[chromene-2,4'-piperidine] derivatives involves their interaction with specific biochemical pathways. These compounds have been shown to exhibit a range of pharmacological activities including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects. The functionalization of the basic scaffold allows for structural diversity which is crucial for targeting different biological mechanisms effectively .
The precise mode of action often involves modulation of enzyme activities or receptor interactions that lead to desired therapeutic outcomes.
The physical properties of spiro[chromene-2,4'-piperidine] hydrochloride include:
Chemical properties include solubility in various organic solvents and stability under standard laboratory conditions. Safety data indicates classifications such as Eye Irritant 2 and Skin Irritant 2, necessitating appropriate handling precautions during laboratory use .
Spiro[chromene-2,4'-piperidine] hydrochloride has significant applications in medicinal chemistry due to its diverse biological activities. It is being explored for:
The versatility of this compound makes it an important scaffold for drug development efforts aimed at addressing various health conditions through innovative pharmacological strategies .
The spiro[chromene-2,4'-piperidine] scaffold possesses a unique three-dimensional architecture where orthogonal chromene and piperidine rings connect at a central sp³-hybridized carbon atom (spiro carbon). This configuration enforces conformational rigidity, minimizing rotational freedom and locking pharmacophoric elements into precise orientations essential for target binding. Key structural features include: [1] [4]
Molecular docking studies of spiro[chromene-2,4'-piperidine] derivatives (e.g., compound 4) within the 5-HT₂c receptor orthosteric pocket reveal critical interactions: a salt bridge between the protonated piperidine nitrogen and ASP134, and edge-to-face π-stacking between the chromene system and PHE327/PHE328 residues. This precise orientation is unattainable with non-constrained chromene-piperidine systems due to free rotation around single bonds [1]. The scaffold’s rigidity also minimizes off-target interactions by preventing adaptation to non-complementary binding sites.
Table 1: Key Structural Features Enabling Bioactive Conformation
Structural Element | Role in Target Engagement | Representative Interactions |
---|---|---|
Spiro Carbon (C2) | Enforces orthogonal ring geometry | Reduces binding entropy |
Protonatable Piperidine N | Forms charged interactions | Salt bridge with ASP134 (5-HT₂cR) |
Chromene Benzene Ring | Provides planar aromatic surface | π-Stacking with PHE327/PHE328 (5-HT₂cR) |
Chromene Oxygen | Acts as hydrogen bond acceptor | H-bond with SER138 (5-HT₂cR) |
The spiro[chromene-2,4'-piperidine] core acts as a privileged scaffold for designing ligands targeting central nervous system (CNS) receptors and enzymes, primarily due to its balanced lipophilicity, molecular weight, and capacity for directional interactions. Key pharmacological profiles include:
Table 2: Target Selectivity Profiles of Spiro[chromene-2,4'-piperidine] Derivatives
Compound | Primary Target | Potency (EC₅₀/Kᵢ/IC₅₀) | Selectivity Ratio | Functional Bias |
---|---|---|---|---|
8 | 5-HT₂cR | 121.5 nM (EC₅₀) | >100x vs. 5-HT₂aR/5-HT₂bR | Gq-biased agonist |
19 | σ₁ Receptor | 0.79 nM (Kᵢ) | 350x vs. σ₂ receptor | Antagonist |
38j | ACC | ~10 μM (IC₅₀) | Not reported | Allosteric inhibitor |
A critical advantage of the spirocyclic core is its reduced hERG channel inhibition compared to aporphine precursors. Compound 8 inhibits hERG by <20% at 10 μM, whereas its non-spiro analogue 1 (MQ-439) shows 92.73% inhibition—a direct consequence of minimized hydrophobic contact with hERG’s inner pore [1]. This highlights the scaffold’s utility in mitigating cardiotoxicity risks.
The spiro-constriction imparts distinct advantages over flexible chromene-piperidine linkers in drug design:
Table 3: Structural and Pharmacological Comparison with Non-Spiro Analogues
Parameter | Spiro[chromene-2,4'-piperidine] (e.g., 4) | Non-Spiro Chromene-Piperidine (e.g., MQ-439) | Impact |
---|---|---|---|
Conformational Freedom | Restricted (orthogonal rings) | High (free rotation) | Higher target specificity |
5-HT₂cR EC₅₀ | 147.1 nM | 103 nM | Comparable potency |
5-HT₂bR Activity | Inactive (≤10 μM) | Moderate activation | Reduced cardiotoxicity risk |
hERG Inhibition | <20% at 10 μM | 92.73% at 10 μM | Improved safety profile |
cLogP | ~2.5 | >4.0 | Better solubility & permeability |
Synthetic Accessibility further favors spiro scaffolds: They are synthesized via Kabbe condensation between ortho-hydroxyacetophenones and N-Boc-piperidin-4-one under basic conditions (pyrrolidine), yielding spirane intermediates in 70–83% efficiency. Subsequent reduction (NaBH₄) and acid-catalyzed dehydration afford spiro[chromene-2,4'-piperidine] cores [4] [8]. Hydrochloride salt formation (e.g., CAS 159635-39-9) enhances crystallinity and bioavailability [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7